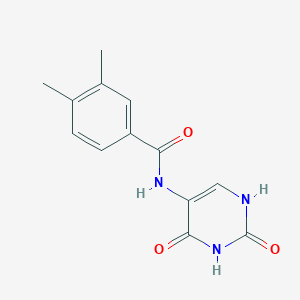
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CK2-IN-10 is a chemical compound known for its role as an inhibitor of protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival. CK2-IN-10 has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CK2-IN-10 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: The core structure of CK2-IN-10 is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.
Industrial Production Methods: Industrial production of CK2-IN-10 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: CK2-IN-10 undergoes several types of chemical reactions, including:
Oxidation: CK2-IN-10 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on CK2-IN-10, altering its activity.
Substitution: Substitution reactions are commonly used to introduce different functional groups to the compound.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of CK2-IN-10 with modified functional groups, which can exhibit different levels of inhibitory activity against protein kinase CK2 .
Scientific Research Applications
CK2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of protein kinase CK2 in various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of CK2 in cell growth, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where CK2 is implicated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CK2
Mechanism of Action
CK2-IN-10 exerts its effects by inhibiting the activity of protein kinase CK2. The compound binds to the allosteric site of CK2, preventing its interaction with substrates and thereby blocking its kinase activity. This inhibition disrupts various signaling pathways, including the PI3K-Akt and NF-κB pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds:
SGC-CK2-1: Another CK2 inhibitor with a different mechanism of action.
Tetrabromocinnamic Derivatives: Known for their inhibitory activity against CK2.
Natural Product Derivatives: Various natural products have shown potential as CK2 inhibitors .
Uniqueness of CK2-IN-10: CK2-IN-10 is unique due to its high selectivity and potency as an allosteric inhibitor of CK2. Unlike other inhibitors that target the ATP-binding site, CK2-IN-10 binds to an allosteric site, providing a novel mechanism of action and potentially reducing off-target effects .
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C13H13N3O3/c1-7-3-4-9(5-8(7)2)11(17)15-10-6-14-13(19)16-12(10)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19) |
InChI Key |
RKCZDZMCIPPVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CNC(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















